molecular formula C20H20N2O2 B2658768 4-(8-(Benzyloxy)quinolin-2-yl)morpholine CAS No. 941954-40-1

4-(8-(Benzyloxy)quinolin-2-yl)morpholine

Cat. No.: B2658768
CAS No.: 941954-40-1
M. Wt: 320.392
InChI Key: NCEVQJPQWIHHFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(8-(Benzyloxy)quinolin-2-yl)morpholine is a synthetic organic compound designed for research applications, integrating a quinoline core with a morpholine moiety. The quinoline scaffold, particularly when substituted with benzyloxy groups, is a structure of high interest in medicinal chemistry due to its association with diverse biological activities . This specific molecular architecture suggests potential for use in developing enzyme inhibitors and probing biological pathways. Research on analogous benzoquinoline systems has demonstrated potent phenotypic bioactivities, including antibacterial effects and antiproliferative activity against various mammalian cell lines, often in the single-digit micromolar range . Furthermore, structurally similar compounds based on the morpholine ring are frequently investigated for their therapeutic potential, including applications related to cardiovascular and urinary systems . The presence of the morpholine group can significantly influence the compound's physicochemical properties, such as solubility and metabolic stability. As a result, this compound serves as a valuable building block or intermediate for researchers in drug discovery and chemical biology, facilitating the synthesis of novel N-heterocycles with promising microbiological properties . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-(8-phenylmethoxyquinolin-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-2-5-16(6-3-1)15-24-18-8-4-7-17-9-10-19(21-20(17)18)22-11-13-23-14-12-22/h1-10H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCEVQJPQWIHHFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(C=CC=C3OCC4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons
Compound Name/ID Core Structure Key Substituents Biological Activity/IC50 (µM) Key Findings
Target Compound Quinoline-morpholine 8-benzyloxy, 2-morpholine Not reported Structural analog of bioactive hybrids
6e (J. Ram et al.) Quinoline-morpholine-triazole 4-Cl, triazole-methoxy 17.20 ± 0.09 (MDA-MB-231) High cytotoxicity via H-bonding
13 (Acid derivative from ) Benzo[h]quinoline-thioacetic acid 4-dichloromethyl, 3-nitro, thioacetic acid High anti-MRSA activity MRSA inhibition via thioester linkage
4-(6-Chloro-2-(pyrrolidin-1-yl)quinolin-4-yl)morpholine Quinoline-morpholine 6-Cl, 2-pyrrolidine Research applications Structural analog with varied substituents
Key Observations:

In contrast, bulkier groups like benzyloxy (target compound) may reduce cellular penetration but improve target specificity. The nitro and dichloromethyl groups in compound 13 confer anti-MRSA activity, suggesting that electron-deficient substituents enhance antimicrobial potency .

Morpholine Role :

  • Morpholine is a common feature in all compounds, likely improving solubility and pharmacokinetics. Its absence in compound 13 (replaced by a thioacetic acid group) shifts activity toward antibacterial rather than anticancer effects .

Heterocyclic Hybrids :

  • Triazole-morpholine hybrids (e.g., 6e) exhibit enhanced cytotoxicity due to triazole’s ability to engage in dipole interactions and metal coordination . The target compound’s benzyloxy group may instead rely on hydrophobic interactions or aryl receptor binding.

Physicochemical Properties

  • Solubility and Bioavailability: Morpholine-containing compounds (target, 6e, ) likely exhibit improved water solubility compared to non-polar analogs. The benzyloxy group’s hydrophobicity may balance this, optimizing membrane permeability.

Biological Activity

4-(8-(Benzyloxy)quinolin-2-yl)morpholine is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The benzyloxy group is introduced to a quinoline scaffold, followed by the attachment of a morpholine moiety. The synthetic routes often utilize methods such as nucleophilic substitution and coupling reactions to achieve the desired compound with high purity and yield.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of quinolines have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

Anticancer Activity

In vitro evaluations have demonstrated that quinoline derivatives can inhibit the proliferation of cancer cell lines. For example, related compounds have shown EC50 values between 2.5 and 3.8 µM against mammalian cell lines, suggesting a potent anticancer effect . The mechanism often involves the disruption of cellular processes through intercalation into DNA or inhibition of topoisomerases .

The biological activity of this compound may be attributed to its ability to form stable complexes with biomolecules. The benzyloxy substituent can enhance binding affinity to specific receptors or enzymes, potentially acting as a pharmacophoric element in drug design . Additionally, the morpholine ring can contribute to the compound's lipophilicity and membrane permeability, facilitating cellular uptake.

Case Studies

Study Findings Methodology
Study on Antimicrobial ActivityDemonstrated significant activity against Gram-positive and Gram-negative bacteriaMIC assays conducted on various bacterial strains
Evaluation of Anticancer PropertiesInhibited growth in multiple cancer cell lines with low EC50 valuesCell viability assays and apoptosis studies
Mechanistic StudyIdentified interaction with DNA and topoisomerase enzymesMolecular docking and binding affinity assays

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity
Research indicates that quinoline derivatives, including 4-(8-(Benzyloxy)quinolin-2-yl)morpholine, exhibit significant antimicrobial properties. These compounds have been shown to inhibit various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. The presence of the quinoline moiety enhances the compound's ability to interact with bacterial DNA gyrase, a key target for developing new antibiotics .

Anticancer Properties
Quinoline derivatives are also recognized for their anticancer potential. Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, suggesting its role as a potential therapeutic agent in oncology. The compound's mechanism may involve the inhibition of specific enzymes or pathways critical for cancer cell survival and proliferation .

Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, this compound may exhibit anti-inflammatory effects. Research suggests that quinoline-based compounds can modulate inflammatory pathways, making them candidates for treating inflammatory diseases .

Mechanistic Insights

Understanding the mechanism of action of this compound is crucial for optimizing its pharmacological efficacy. Interaction studies often utilize techniques such as molecular docking and binding affinity assays to elucidate how this compound interacts with specific biological targets. Such studies are essential for identifying the most effective therapeutic applications and enhancing the compound's bioactivity .

Synthesis and Structural Analysis

The synthesis of this compound typically involves multi-step organic reactions. The structural features contribute significantly to its reactivity and biological activity:

Structural Feature Description
Morpholine RingProvides nucleophilic characteristics for reactions.
Quinoline MoietyAllows for electrophilic aromatic substitution, enhancing biological interactions.
Benzyloxy GroupCan be hydrolyzed to yield biologically active derivatives, such as 8-hydroxyquinoline.

Comparative Analysis with Related Compounds

Several compounds share structural similarities with this compound, providing insights into its unique properties:

Compound Name Structure Features Unique Aspects
8-BenzyloxyquinolineBenzyloxy group on quinolineKnown for chelating properties
4-(6-Methylquinolin-2-yl)morpholineMethyl group on quinolineExhibits different biological activity profiles
5-NitroquinolinNitro group on quinolineNotable for antibacterial properties

These comparisons highlight the versatility of morpholine and quinoline derivatives in medicinal chemistry while emphasizing the distinct biological activities that may arise from slight structural variations .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(8-(Benzyloxy)quinolin-2-yl)morpholine, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, 8-hydroxyquinoline derivatives are alkylated using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyloxy group. Subsequent coupling with morpholine derivatives is achieved via Buchwald-Hartwig amination or SNAr reactions. Yield optimization requires controlled temperature (80–120°C), inert atmosphere (Ar), and stoichiometric ratios of reagents (1:1.2 for quinoline:morpholine precursors) .
  • Data : NMR and HRMS are critical for structural validation. For instance, δ 8.19–7.63 ppm in ¹H NMR confirms quinoline proton environments, while ESI-MS peaks (e.g., m/z 424.30 [M+Na]⁺) verify molecular weight .

Q. How is the structural conformation of this compound characterized, and what analytical techniques are prioritized?

  • Methodology : X-ray crystallography and DFT calculations resolve bond angles and ring critical points. For derivatives, IR spectroscopy identifies functional groups (e.g., C-O stretches at 1087 cm⁻¹ for morpholine), while ¹³C NMR distinguishes carbonyl and aromatic carbons .
  • Data : In (5-chloro-quinolin-8-yloxy) acetic acid analogs, bond critical points (ρ ≈ 0.3 e·Å⁻³) and Laplacian values (∇²ρ ≈ –0.5 e·Å⁻⁵) confirm covalent bonding .

Advanced Research Questions

Q. What strategies address contradictions in reported biological activities (e.g., anticonvulsant vs. antifungal) of quinoline-morpholine hybrids?

  • Methodology : Comparative structure-activity relationship (SAR) studies are essential. For example, replacing the benzyloxy group with electron-withdrawing substituents (e.g., Cl, NO₂) enhances antifungal activity by 40–60% (IC₅₀: 2–5 µM) but reduces anticonvulsant efficacy (ED₅₀: >100 mg/kg). In vitro assays (e.g., MTT for cytotoxicity) and in vivo models (e.g., PTZ-induced seizures) clarify these discrepancies .
  • Data : He et al. (2012) reported ED₅₀ values of 25 mg/kg for anticonvulsant derivatives, while Kholodniak et al. (2020) observed antifungal IC₅₀ values of 3.2 µM for analogs with chloro-substituted morpholines .

Q. How can computational methods guide the design of this compound derivatives for kinase inhibition (e.g., GSK-3β)?

  • Methodology : Virtual screening (e.g., molecular docking with AutoDock Vina) identifies key interactions. For example, the quinoline core binds to GSK-3β’s ATP pocket (ΔG ≈ –9.2 kcal/mol), while the morpholine group stabilizes via H-bonds with Lys85. MD simulations (100 ns) assess stability, with RMSD <2 Å indicating robust binding .
  • Data : VB-037, a morpholine-quinoline hybrid, showed 70% inhibition of GSK-3β at 10 µM, validated by Western blotting of tau hyperphosphorylation in SH-SY5Y cells .

Q. What are the challenges in optimizing regioselectivity during the synthesis of quinoline-morpholine hybrids?

  • Methodology : Regioselectivity in Friedländer annulation or Suzuki coupling is controlled by catalyst choice (e.g., Pd(OAc)₂/XPhos for C2-morpholine coupling) and solvent polarity (DMF > THF). Competing pathways (e.g., C4 vs. C2 substitution) are monitored via TLC and LC-MS .
  • Data : Using PdCl₂(PPh₃)₂ in DMF at 100°C achieves >90% C2-selectivity, while Pd(OAc)₂ in THF yields 60% C4-substituted byproducts .

Methodological Guidance

Q. How to resolve spectral overlaps in NMR analysis of morpholine-quinoline derivatives?

  • Approach : Use 2D NMR (e.g., COSY, HSQC) to assign overlapping aromatic protons. For example, HSQC correlates δ 7.95 ppm (¹H) with δ 125.5 ppm (¹³C), distinguishing quinoline C8-H from benzyloxy protons .

Q. What in vitro assays are most reliable for evaluating neuroprotective activity?

  • Approach : Primary hippocampal neuron cultures treated with Aβ₁–₄₂ oligomers (10 µM) are used to assess neuroprotection. Compounds reducing caspase-3 activation by ≥50% (via fluorometric assays) are prioritized for in vivo testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.